molecular formula C8H12F6N2O4S2 B12063312 Methanesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro-

Methanesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro-

Cat. No.: B12063312
M. Wt: 378.3 g/mol
InChI Key: GKSGSDYYIYURPD-UHFFFAOYSA-N
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Description

Methanesulfonamide, N,N’-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of methanesulfonamide groups and trifluoromethyl groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N,N’-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- typically involves the reaction of cyclohexanediamine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like methanol. The process requires precise temperature control to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity Methanesulfonamide, N,N’-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N,N’-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanesulfonamide, N,N’-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methanesulfonamide, N,N’-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N,N’-(1R,2R)-1,2-cyclohexanediylbis[1,1,1-trifluoro- is unique due to its cyclohexane ring structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules .

Properties

IUPAC Name

1,1,1-trifluoro-N-[2-(trifluoromethylsulfonylamino)cyclohexyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F6N2O4S2/c9-7(10,11)21(17,18)15-5-3-1-2-4-6(5)16-22(19,20)8(12,13)14/h5-6,15-16H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSGSDYYIYURPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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